molecular formula C16H21IN2O3 B1387565 Tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate CAS No. 1049022-58-3

Tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate

Cat. No.: B1387565
CAS No.: 1049022-58-3
M. Wt: 416.25 g/mol
InChI Key: OSMPKQSUSRZULQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C16H21IN2O3 . It is a piperazine derivative, which means it contains a piperazine ring, a common structural motif in medicinal chemistry. The compound is characterized by the presence of an iodinated benzoyl group and a tert-butyl ester group, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate is not fully understood, but it is believed to involve interactions with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth. The iodinated benzoyl group may play a crucial role in enhancing the compound’s lipophilicity, allowing it to penetrate bacterial cell walls more effectively .

Comparison with Similar Compounds

    Tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate: Similar structure but with a bromine atom instead of iodine.

    Tert-butyl 4-(4-chlorobenzoyl)piperazine-1-carboxylate: Similar structure but with a chlorine atom instead of iodine.

    Tert-butyl 4-(4-fluorobenzoyl)piperazine-1-carboxylate: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: The presence of the iodine atom in tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate makes it unique compared to its halogenated analogs. Iodine is larger and more polarizable than other halogens, which can influence the compound’s reactivity and biological activity. This makes it a valuable compound for exploring structure-activity relationships in medicinal chemistry .

Properties

IUPAC Name

tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21IN2O3/c1-16(2,3)22-15(21)19-10-8-18(9-11-19)14(20)12-4-6-13(17)7-5-12/h4-7H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMPKQSUSRZULQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Iodobenzoyl chloride (7.99 g) and piperazine-1-carboxylic acid tert-butyl ester (5.87 g) were dissolved in tetrahydrofuran (75 ml), 1N aqueous sodium hydroxide solution (36 mL) was added, and the mixture was stirred at room temperature. The reaction mixture was poured into water under cooling and 1N aqueous sodium hydroxide solution and ethyl acetate were added, and the mixture was extracted with ethyl acetate. The organic layer was washed with 1N aqueous sodium hydroxide solution and saturated brine, then washed with saturated brine, and dried over sodium sulfate. The solvent was evaporated under reduced pressure. To the residue was added hexane and the mixture was stirred at room temperature. The crystals were collected by filtration to give the title compound (11.67 g).
Quantity
7.99 g
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5.87 g
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75 mL
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36 mL
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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